molecular formula C8H6BrClFNO B13884565 N-(2-bromo-5-chloro-4-fluorophenyl)acetamide

N-(2-bromo-5-chloro-4-fluorophenyl)acetamide

Cat. No.: B13884565
M. Wt: 266.49 g/mol
InChI Key: UCSNUKKRTPFXFW-UHFFFAOYSA-N
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Description

N-(2-bromo-5-chloro-4-fluorophenyl)acetamide: is an organic compound with the molecular formula C8H6BrClFNO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, which is further connected to an acetamide group. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-5-chloro-4-fluorophenyl)acetamide typically involves the following steps:

    Fluorination and Bromination: The starting material, a phenyl ring, undergoes fluorination and bromination reactions to introduce the fluorine and bromine atoms at the desired positions.

    Chlorination: The intermediate product is then subjected to chlorination to introduce the chlorine atom.

    Acetylation: Finally, the chlorinated intermediate is reacted with acetic anhydride or acetyl chloride to form the acetamide group.

These reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-5-chloro-4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

N-(2-bromo-5-chloro-4-fluorophenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-bromo-5-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms on the phenyl ring enhances its binding affinity to these targets, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2-bromo-5-chloro-4-fluorophenyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H6BrClFNO

Molecular Weight

266.49 g/mol

IUPAC Name

N-(2-bromo-5-chloro-4-fluorophenyl)acetamide

InChI

InChI=1S/C8H6BrClFNO/c1-4(13)12-8-3-6(10)7(11)2-5(8)9/h2-3H,1H3,(H,12,13)

InChI Key

UCSNUKKRTPFXFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1Br)F)Cl

Origin of Product

United States

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